molecular formula C7H4ClFN2 B11916491 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B11916491
M. Wt: 170.57 g/mol
InChI Key: JNIYDZPUZPGBAE-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings, with chlorine and fluorine substituents at the 6 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,2-c]pyridine core, followed by the introduction of the chloro and fluoro substituents. For example, the synthesis may begin with a cyclization reaction to form the pyrrolo[3,2-c]pyridine scaffold, followed by halogenation reactions to introduce the chlorine and fluorine atoms. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., lithium aluminum hydride for reduction), and coupling catalysts (e.g., palladium catalysts for Suzuki coupling). Reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and fluorine substituents in 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine imparts unique electronic and steric properties, making it a valuable compound for designing molecules with specific biological or material properties. Its dual halogenation can enhance binding affinity and selectivity in medicinal chemistry applications, as well as modify electronic properties in materials science .

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

6-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H

InChI Key

JNIYDZPUZPGBAE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CN2)F

Origin of Product

United States

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